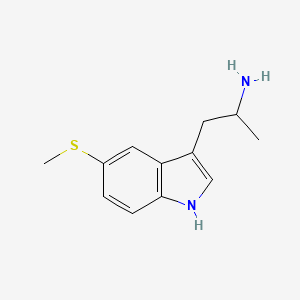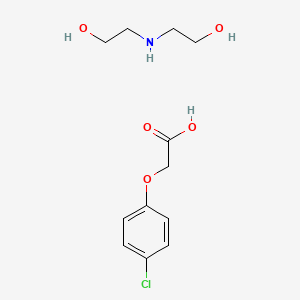
4-Chlorophenoxyacetic acid diethanolamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)acetic acid: and 2-(2-hydroxyethylamino)ethanol are two distinct chemical compounds with unique properties and applications. 2-(4-chlorophenoxy)acetic acid is a phenoxy herbicide commonly used in agriculture to control broadleaf weeds. 2-(2-hydroxyethylamino)ethanol
准备方法
Synthetic Routes and Reaction Conditions
2-(4-chlorophenoxy)acetic acid: can be synthesized through the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorophenol attacks the carbon atom of chloroacetic acid , resulting in the formation of 2-(4-chlorophenoxy)acetic acid .
2-(2-hydroxyethylamino)ethanol: is typically produced by the reaction of ethylene oxide with ammonia or monoethanolamine . The reaction with ammonia yields ethanolamine , which can further react with ethylene oxide to produce 2-(2-hydroxyethylamino)ethanol .
Industrial Production Methods
In industrial settings, 2-(4-chlorophenoxy)acetic acid is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
2-(2-hydroxyethylamino)ethanol: is produced in large-scale reactors where ethylene oxide is reacted with ammonia or monoethanolamine under controlled temperature and pressure conditions. The process is designed to maximize yield and purity while minimizing the formation of undesirable by-products.
化学反应分析
Types of Reactions
2-(4-chlorophenoxy)acetic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form and .
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions to form derivatives with different functional groups.
2-(2-hydroxyethylamino)ethanol: undergoes reactions such as:
Esterification: It can react with carboxylic acids to form esters.
Amidation: It can react with carboxylic acids to form amides.
Oxidation: It can be oxidized to form .
Common Reagents and Conditions
For 2-(4-chlorophenoxy)acetic acid :
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
For 2-(2-hydroxyethylamino)ethanol :
Esterification: Common reagents include carboxylic acids and acid catalysts.
Amidation: Common reagents include carboxylic acids and coupling agents like dicyclohexylcarbodiimide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
2-(4-chlorophenoxy)acetic acid: Major products include , , and various substituted derivatives.
2-(2-hydroxyethylamino)ethanol: Major products include , esters, and amides.
科学研究应用
2-(4-chlorophenoxy)acetic acid: is widely used in agricultural research to study its effects on plant growth and development. It is also used in environmental studies to assess its impact on soil and water quality.
2-(2-hydroxyethylamino)ethanol: is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a surfactant in chemical reactions.
Biology: As a buffer in biochemical assays and as a component in cell culture media.
Medicine: As an ingredient in pharmaceutical formulations and as a stabilizer in drug delivery systems.
Industry: As a corrosion inhibitor in metalworking fluids and as a surfactant in cleaning products.
作用机制
2-(4-chlorophenoxy)acetic acid: acts as a synthetic auxin, mimicking the natural plant hormone indoleacetic acid. It binds to auxin receptors in plant cells, leading to uncontrolled cell division and growth, ultimately causing the death of broadleaf weeds.
2-(2-hydroxyethylamino)ethanol: exerts its effects through its surfactant properties, reducing surface tension and enhancing the solubility of hydrophobic compounds. It also acts as a corrosion inhibitor by forming a protective film on metal surfaces, preventing oxidation and degradation.
相似化合物的比较
2-(4-chlorophenoxy)acetic acid: is similar to other phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid . it is unique in its specific activity and selectivity towards certain broadleaf weeds.
2-(2-hydroxyethylamino)ethanol: is similar to other ethanolamines such as monoethanolamine and triethanolamine . Its unique properties include its dual functionality as both an amine and an alcohol, making it versatile in various applications.
Similar Compounds
- 2,4-dichlorophenoxyacetic acid
- 2-methyl-4-chlorophenoxyacetic acid
- Monoethanolamine
- Triethanolamine
属性
CAS 编号 |
53404-23-2 |
|---|---|
分子式 |
C12H18ClNO5 |
分子量 |
291.73 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)acetic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C8H7ClO3.C4H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;6-3-1-5-2-4-7/h1-4H,5H2,(H,10,11);5-7H,1-4H2 |
InChI 键 |
WVWKBBSRDNKDIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OCC(=O)O)Cl.C(CO)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



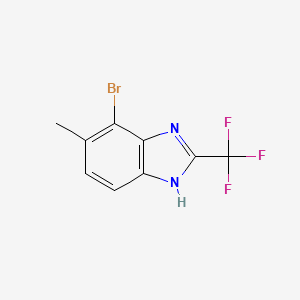

![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)

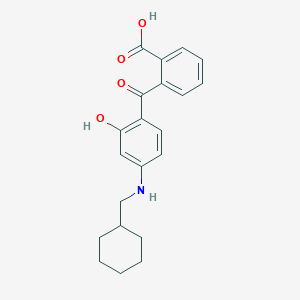
![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)
![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)
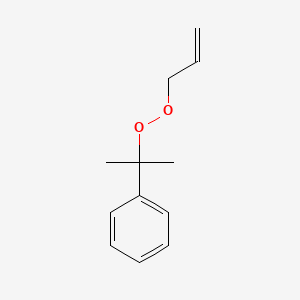

![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)
